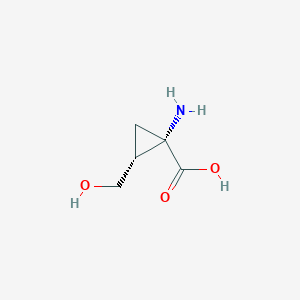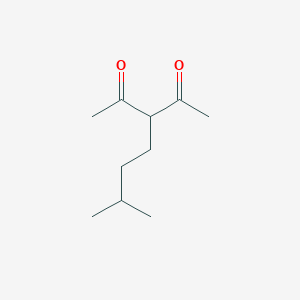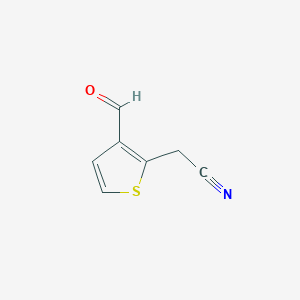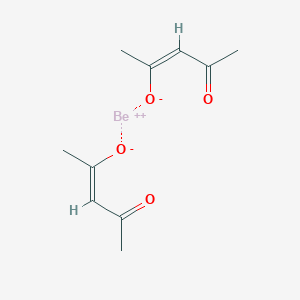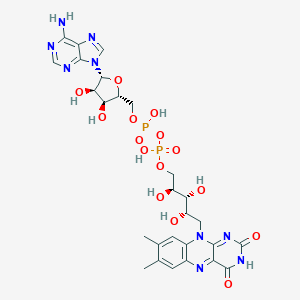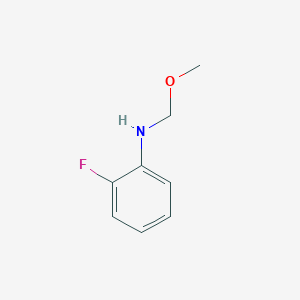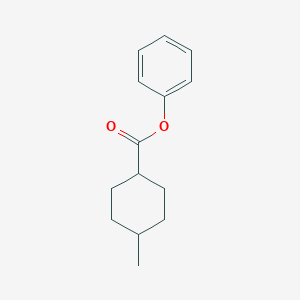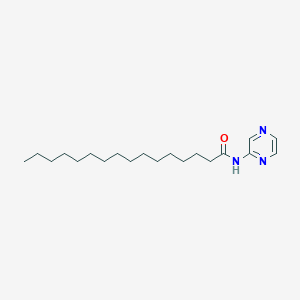
N-Palmitoylpyrazinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoylpyrazinamide is a pyrazine derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a subject of interest for researchers in both fields.
Mécanisme D'action
The mechanism of action of N-Palmitoylpyrazinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are involved in the inflammatory response and cancer cell growth.
Effets Biochimiques Et Physiologiques
N-Palmitoylpyrazinamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects, including the inhibition of cytokine production and the reduction of inflammatory cell infiltration. Additionally, it has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Palmitoylpyrazinamide in lab experiments is its relative ease of synthesis. Additionally, it has been shown to have low toxicity in vitro, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-Palmitoylpyrazinamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis. Additionally, further studies could investigate its potential as a chemotherapeutic agent for various types of cancer. Finally, research could focus on understanding its mechanism of action in order to optimize its therapeutic potential.
Méthodes De Synthèse
N-Palmitoylpyrazinamide can be synthesized through a multi-step process that involves the reaction of pyrazine with palmitoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-Palmitoylpyrazinamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have anti-cancer properties, particularly in the inhibition of cancer cell growth and induction of apoptosis.
Propriétés
Numéro CAS |
135742-56-2 |
|---|---|
Nom du produit |
N-Palmitoylpyrazinamide |
Formule moléculaire |
C21H35N3O2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N-pyrazin-2-ylhexadecanamide |
InChI |
InChI=1S/C20H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-21-16-17-22-19/h16-18H,2-15H2,1H3,(H,22,23,24) |
Clé InChI |
QHWWABJKEDEMKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CN=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1 |
Synonymes |
N-palmitoylpyrazinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



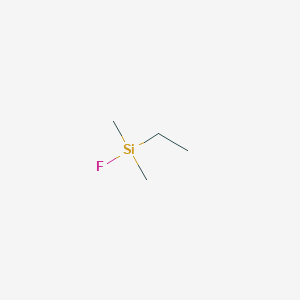
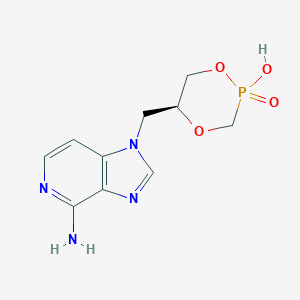
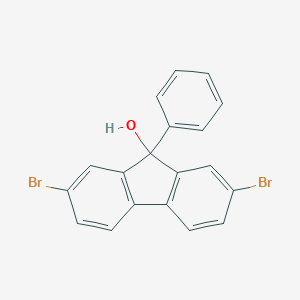

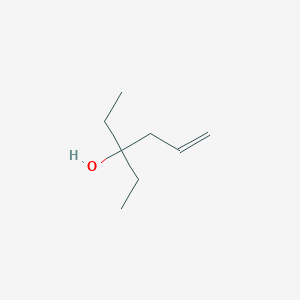
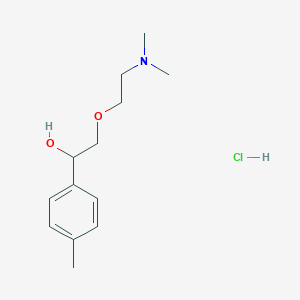
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
